2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid
Description
Properties
Molecular Formula |
C10H11FO4S |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-[4-(2-fluoroethylsulfonyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H11FO4S/c11-5-6-16(14,15)9-3-1-8(2-4-9)7-10(12)13/h1-4H,5-7H2,(H,12,13) |
InChI Key |
XJFQDKKQGZNTSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S(=O)(=O)CCF |
Origin of Product |
United States |
Preparation Methods
Sulfonylation and Fluoroethylation of Phenyl Precursors
A key step is the introduction of the 2-fluoroethylsulfonyl group onto the para-position of the phenyl ring. One documented approach (related to sulfonylated phenylacetic acid intermediates) involves:
- Starting from 4-methylsulfonyl acetophenone or 4-(methylsulfonyl)phenyl derivatives ,
- Using fluoboric acid supported on silica (HBF4·SiO2) as a catalyst,
- Reacting with morpholine and elemental sulfur under reflux conditions to form thiol intermediates,
- Followed by hydrolysis to yield sulfonyl-substituted phenylacetic acids.
This method achieved high yields (~85%) and purity (>99%) without requiring extensive purification steps, indicating its industrial applicability.
Formation of the Phenylacetic Acid Core
The phenylacetic acid moiety is commonly synthesized via:
- Alkylation or condensation of substituted benzene derivatives with cyanoacetate esters under basic conditions,
- Hydrolysis and decarboxylation of cyano or ester intermediates to yield the acid.
For example, a typical route for related fluorophenylacetic acids involves:
This method is adaptable to various fluorinated phenylacetic acids and can be modified to include sulfonyl substituents via prior functionalization.
Diazotization and Fluorination
For introducing fluorine atoms or fluoroalkyl groups, diazotization followed by fluorination is a common technique:
- Amino-substituted phenylacetic acid intermediates are diazotized using nitrous acid,
- Followed by fluorination using appropriate fluorinating agents,
- This step allows selective introduction of fluorine atoms on aromatic rings or side chains.
This approach is documented in the synthesis of trifluorophenylacetic acids and can be adapted for fluoroethylsulfonyl derivatives.
Representative Synthetic Route for 2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic Acid
Based on the reviewed methods, a plausible synthetic sequence is:
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, ethyl acetate, toluene, dichloromethane | Choice depends on solubility and reaction step |
| Temperature | 60–85°C for sulfonylation and hydrolysis; reflux for oxidation | Controlled to optimize yield and minimize side reactions |
| Acid concentration | 1–6 mol/L HCl or 10–30% H2SO4 | For hydrolysis and decarboxylation |
| Reaction time | 3–18 hours depending on step | Longer times for complete conversion |
| Catalyst | HBF4·SiO2 for sulfonylation | Heterogeneous catalyst facilitates separation and reuse |
Yields and Purity
- Sulfonylation and fluoroethylation steps yield ~85–90% of intermediate products.
- Hydrolysis and oxidation to phenylacetic acid derivatives yield ~75% with melting points consistent with literature.
- Final products exhibit purity >99% by HPLC after recrystallization.
Analytical Data and Characterization
- Melting points: ~75–77°C for fluorophenylacetic acids.
- ESI-MS and NMR spectra confirm the structure and substitution pattern.
- HPLC purity >99% after purification steps.
Summary Table of Preparation Methods
Chemical Reactions Analysis
2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid involves its interaction with specific molecular targets. The fluoroethylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This compound may also interact with enzymes involved in metabolic pathways, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares structural analogs of 2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid:
Key Observations:
- Electron-Withdrawing Effects : The fluoroethylsulfonyl group in the target compound enhances acidity compared to methoxyethyl (pKa ~2–3 vs. ~3–4 for methoxy analogs) .
- Solubility : Sulfonyl groups generally improve aqueous solubility, but fluorination may reduce it slightly due to increased hydrophobicity .
- Thermal Stability : Sulfonyl-containing compounds (e.g., boiling point ~569°C for related structures) exhibit higher thermal stability than thioether analogs .
Biological Activity
2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article examines the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₃FNO₃S
- Molecular Weight : 285.31 g/mol
The presence of the fluoroethylsulfonyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antibacterial and anti-inflammatory contexts.
Antibacterial Activity
The compound has demonstrated significant antibacterial properties against several Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell membrane integrity and inhibiting protein synthesis.
- Efficacy : In vitro studies have shown an IC50 value of approximately 0.8 mg/mL against Agrobacterium tumefaciens, suggesting strong antibacterial potential .
| Bacterial Strain | IC50 (mg/mL) |
|---|---|
| Agrobacterium tumefaciens T-37 | 0.8038 |
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
The antibacterial mechanism involves:
- Membrane Disruption : The compound causes leakage of nucleic acids and proteins, leading to cell lysis.
- Inhibition of Protein Synthesis : It interferes with the ribosomal function, reducing the synthesis of essential proteins.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress in bacterial cells, further impairing their viability .
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.
- Study on Phenylacetic Acid Derivatives :
-
Anti-inflammatory Potential :
- Preliminary investigations suggest that compounds structurally related to this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Further research is needed to elucidate these effects.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of related compounds. For instance, modifications in the side chains have been shown to improve efficacy against specific bacterial strains.
Synthesis Techniques
The synthesis of this compound typically involves:
- Starting Materials : Phenylacetic acid derivatives and sulfonic acid reagents.
- Reagents : Fluorinating agents for introducing the fluoroethyl group.
- Conditions : Reflux in appropriate solvents under inert atmosphere to prevent oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
